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molecular formula C6H12F2N2O2 B1671129 Eflornithine CAS No. 70052-12-9

Eflornithine

Cat. No. B1671129
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-UHFFFAOYSA-N
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Patent
US04399151

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[NH2:13][C@H:14]([C:19]([OH:21])=[O:20])[CH2:15][CH2:16][CH2:17][NH2:18].Cl[CH:23]([F:25])[F:24].Cl>CCCCCC.O1CCCC1>[F:24][CH:23]([F:25])[C:14]([NH2:13])([CH2:15][CH2:16][CH2:17][NH2:18])[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
143.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
261 g
Type
reactant
Smiles
N[C@@H](CCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction temperature
CUSTOM
Type
CUSTOM
Details
is bubbled through the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture is then treated with a saturated solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The organic material is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed several times with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted several times with chloroform
CUSTOM
Type
CUSTOM
Details
the aqueous solution evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml
ADDITION
Type
ADDITION
Details
The pH of the solution is adjusted to 3.5 by the addition of triethylamine
ADDITION
Type
ADDITION
Details
the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in about 150 ml hot water
TEMPERATURE
Type
TEMPERATURE
Details
On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate
CUSTOM
Type
CUSTOM
Details
separate 71 g (37%), m.p. 183° C.

Outcomes

Product
Name
Type
Smiles
FC(C(C(=O)O)(CCCN)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399151

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[NH2:13][C@H:14]([C:19]([OH:21])=[O:20])[CH2:15][CH2:16][CH2:17][NH2:18].Cl[CH:23]([F:25])[F:24].Cl>CCCCCC.O1CCCC1>[F:24][CH:23]([F:25])[C:14]([NH2:13])([CH2:15][CH2:16][CH2:17][NH2:18])[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
143.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
261 g
Type
reactant
Smiles
N[C@@H](CCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction temperature
CUSTOM
Type
CUSTOM
Details
is bubbled through the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture is then treated with a saturated solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The organic material is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed several times with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted several times with chloroform
CUSTOM
Type
CUSTOM
Details
the aqueous solution evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml
ADDITION
Type
ADDITION
Details
The pH of the solution is adjusted to 3.5 by the addition of triethylamine
ADDITION
Type
ADDITION
Details
the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in about 150 ml hot water
TEMPERATURE
Type
TEMPERATURE
Details
On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate
CUSTOM
Type
CUSTOM
Details
separate 71 g (37%), m.p. 183° C.

Outcomes

Product
Name
Type
Smiles
FC(C(C(=O)O)(CCCN)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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